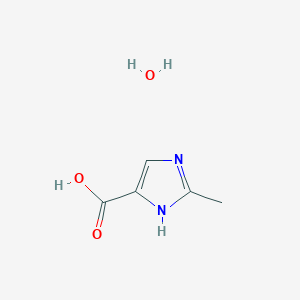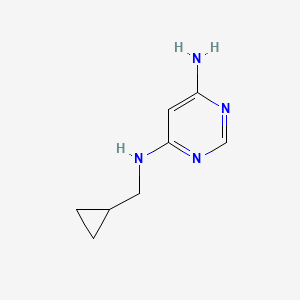
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride
描述
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an aminoethoxy group attached to the chromen-2-one core structure. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
作用机制
Target of Action
The primary target of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride, also known as Aminoethoxyvinylglycine Hydrochloride, is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant growth regulator .
Mode of Action
this compound competitively inhibits ACC synthase . This inhibition prevents the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants . The compound can also inhibit Cystathionine γ-lyase (CSE), showing slow-tight binding characteristics .
Biochemical Pathways
The inhibition of ACC synthase by this compound affects the ethylene biosynthesis pathway . Ethylene is a key hormone that regulates various aspects of plant growth and development. By inhibiting its production, the compound can modulate plant growth and development processes that are mediated by ethylene .
Result of Action
The result of the action of this compound is a reduction in ethylene-mediated changes in plant growth and development . By inhibiting the production of ethylene, the compound can modulate various physiological processes in plants that are regulated by this hormone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at -20°C for optimal stability .
生化分析
Biochemical Properties
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cystathionine beta-lyase and cystathionine gamma-lyase, with inhibition constants (Kis) of 1.1 µM and 10.5 µM, respectively . These interactions suggest that this compound can modulate metabolic pathways involving these enzymes, potentially affecting the synthesis of amino acids and other metabolites.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit ethylene production in plant cells, thereby affecting processes such as fruit ripening and root elongation . In mammalian cells, this compound may alter gene expression patterns and metabolic flux, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes like cystathionine beta-lyase and cystathionine gamma-lyase is a key aspect of its mechanism of action . By binding to the active sites of these enzymes, this compound prevents the normal catalytic activity, leading to downstream effects on metabolic pathways and cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is generally stable under standard storage conditions, but its activity may diminish over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where controlled conditions are maintained . In vivo studies may reveal additional insights into its temporal effects and potential degradation pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of normal cellular processes . Threshold effects are also important to consider, as they can provide insights into the optimal dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of cystathionine beta-lyase and cystathionine gamma-lyase suggests its role in amino acid metabolism, particularly in the synthesis and degradation of sulfur-containing amino acids . Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound can accumulate in certain compartments, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular metabolism, gene expression, and other processes. The precise localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride typically involves the reaction of 4-hydroxy-2H-chromen-2-one with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The purification process involves recrystallization or chromatographic techniques to ensure the purity of the final compound.
化学反应分析
Types of Reactions
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethoxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
科学研究应用
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Aminoethoxyvinylglycine hydrochloride: A plant regulator used in agriculture.
2-(Aminoethoxy)ethanol: A chemical intermediate used in the synthesis of various compounds.
4-(2-Aminoethoxy)benzoic acid hydrochloride: Used in organic synthesis and pharmaceutical research.
Uniqueness
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
属性
IUPAC Name |
4-(2-aminoethoxy)chromen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c12-5-6-14-10-7-11(13)15-9-4-2-1-3-8(9)10;/h1-4,7H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSJYAULMMELQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)

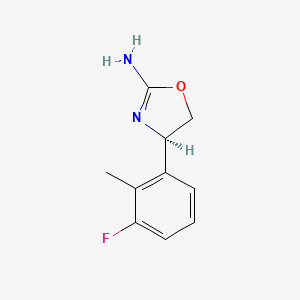
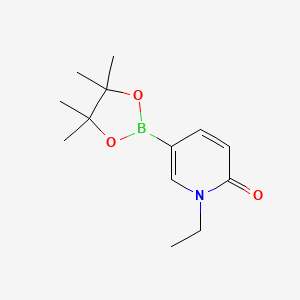
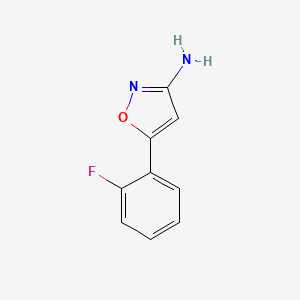
![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1489851.png)
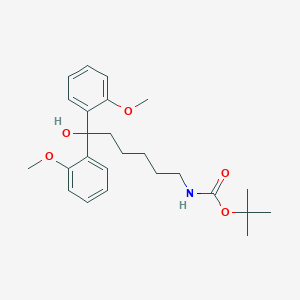
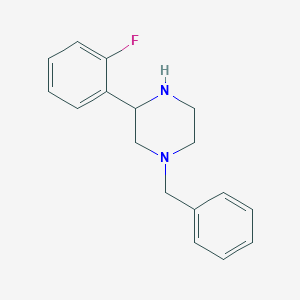
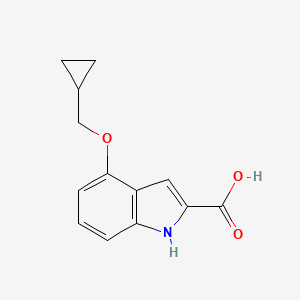
![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)

